molecular formula C22H14F4N4OS2 B2598037 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223755-85-8

4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2598037
CAS RN: 1223755-85-8
M. Wt: 490.49
InChI Key: XMTSHMBFBXIHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H14F4N4OS2 and its molecular weight is 490.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader category of fused heterocycles that incorporate trifluoromethyl groups, which have been synthesized under microwave-assisted conditions, highlighting the efficiency of incorporating trifluoromethyl derivatives into complex molecular frameworks (Shaaban, 2008). Additionally, novel synthesis approaches for related thieno and furopyrimidine derivatives have been developed, presenting a range of methodologies for constructing complex molecules with potential bioactive properties (Nagaraju et al., 2013).

Biological Activity and Applications

The derivative under investigation is closely related to compounds that have demonstrated significant biological activities. For instance, some pyrido[2,3-d]pyrimidine derivatives, structurally similar to the compound of interest, have shown potential as anticonvulsants and antidepressants, revealing the therapeutic potential of this chemical class (Zhang et al., 2016). Moreover, studies on thieno and furopyrimidine derivatives have reported antimicrobial activities, suggesting these compounds' utility in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Structural and Mechanistic Insights

Research on the structural aspects and binding affinities of related 1,2,3-triazolo[4,5-d]pyrimidines towards adenosine receptors has provided valuable insights into the design of receptor-selective ligands, showcasing the importance of this scaffold in medicinal chemistry (Betti et al., 1999). This area of study highlights the potential of such compounds in the development of new therapeutic agents targeting various biological receptors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system followed by the introduction of the 4-fluorobenzyl and (3-(trifluoromethyl)benzyl)thio groups.", "Starting Materials": [ "2-amino-4-chloro-5-methylpyrimidine", "ethyl acetoacetate", "4-fluorobenzaldehyde", "3-(trifluoromethyl)benzyl chloride", "thiourea", "sodium ethoxide", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-5-methylpyrimidine by reacting ethyl acetoacetate with 2-amino-4-chloro-5-methylpyrimidine in the presence of sodium ethoxide.", "Step 2: Synthesis of 4-(4-fluorobenzyl)-2-amino-5-methylpyrimidine by reacting 4-fluorobenzaldehyde with 2-amino-4-chloro-5-methylpyrimidine in the presence of sodium hydride.", "Step 3: Synthesis of (3-(trifluoromethyl)benzyl)thiourea by reacting 3-(trifluoromethyl)benzyl chloride with thiourea in the presence of triethylamine.", "Step 4: Synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)pyrimidin-2(1H)-one by reacting 4-(4-fluorobenzyl)-2-amino-5-methylpyrimidine with (3-(trifluoromethyl)benzyl)thiourea in the presence of N,N-dimethylformamide.", "Step 5: Synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)pyrimidin-2(1H)-one with chloroacetyl chloride in the presence of triethylamine, followed by reaction with sodium bicarbonate and hydrochloric acid to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system." ] }

CAS RN

1223755-85-8

Molecular Formula

C22H14F4N4OS2

Molecular Weight

490.49

IUPAC Name

8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2

InChI Key

XMTSHMBFBXIHLH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.